molecular formula C9H7NO3 B1369337 7-Hydroxy-1H-indole-2-carboxylic acid CAS No. 84639-84-9

7-Hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B1369337
CAS No.: 84639-84-9
M. Wt: 177.16 g/mol
InChI Key: RKTALADUQKJJKU-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-indole-2-carboxylic acid is a unique chemical with the empirical formula C9H7NO3 and a molecular weight of 177.16 . It is a solid compound .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been the focus of many researchers . Various methods have been reported for the synthesis of indoles . For instance, Sweidan et al. provided a simple and common method to synthesize new indole 2-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1cc2cccc(O)c2[nH]1 . The InChI key for this compound is RKTALADUQKJJKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties are not mentioned in the retrieved documents.

Scientific Research Applications

Synthesis and Biological Activity

Indole-2-carboxylic acid derivatives, including structures related to 7-Hydroxy-1H-indole-2-carboxylic acid, have gained attention for their therapeutic applications. A study reported the synthesis of a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid and evaluated their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).

Discovery in Marine Sponges

Research identified new indole derivatives in marine sponges, which include structural analogs of this compound. These findings underscore the presence and significance of such compounds in natural sources, highlighting their potential for novel biological applications (Abdjul et al., 2015).

Potassium Channel Opening Activity

Indole carboxylic acids have been explored for their ability to relax smooth muscles, potentially beneficial for conditions like urge urinary incontinence. Specifically, compounds related to this compound were demonstrated to activate large-conductance Ca(2+)-activated potassium channels, indicating therapeutic potential in muscle relaxation (Butera et al., 2001).

Fluorescent Probe Development

Derivatives of this compound have been synthesized for use as fluorescent probes. These compounds showed sensitivity to the environment, such as solvent polarity and hydrogen bonding ability, making them useful in various analytical and diagnostic applications (Mitra et al., 2013).

Safety and Hazards

The safety information available indicates that 7-Hydroxy-1H-indole-2-carboxylic acid may cause eye irritation (Hazard Statements H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary Statements P305 + P351 + P338) .

Future Directions

Indole derivatives, including 7-Hydroxy-1H-indole-2-carboxylic acid, have attracted increasing attention in recent years due to their biological activities and potential applications . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

7-Hydroxyindole-2-carboxylic acid, also known as 7-Hydroxy-1H-indole-2-carboxylic acid or 7-Hydroxyindole-2-carboxylicacid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Hydroxyindole-2-carboxylic acid may also interact with various cellular targets.

Mode of Action

Indole and its derivatives are known to exert their effects by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It’s plausible that 7-Hydroxyindole-2-carboxylic acid may share similar mechanisms.

Biochemical Pathways

Indole and its derivatives, including 7-Hydroxyindole-2-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various biochemical pathways that maintain intestinal homeostasis and impact liver metabolism and the immune response

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 7-Hydroxyindole-2-carboxylic acid may share similar effects.

Action Environment

The action, efficacy, and stability of 7-Hydroxyindole-2-carboxylic acid can be influenced by environmental factors. For instance, the acidic environment in tumors can limit the effect of therapeutic molecules . Therefore, the action of 7-Hydroxyindole-2-carboxylic acid may also be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the replication of the HIV virus . The compound’s interaction with this enzyme involves a bis-bidentate chelation with two magnesium ions, which is essential for its inhibitory activity . Additionally, this compound has shown potential antiviral, anti-inflammatory, and anticancer activities, making it a promising candidate for further biochemical studies .

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to modulate the activity of multiple receptors, leading to changes in cell signaling pathways . These changes can result in altered gene expression and metabolic flux, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. As mentioned earlier, it inhibits HIV-1 integrase by forming a bis-bidentate chelation with magnesium ions . This interaction prevents the enzyme from catalyzing the integration of viral DNA into the host genome, thereby inhibiting viral replication. Additionally, this compound may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound may lead to changes in cellular functions, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with cytotoxicity and other adverse effects in animal models . Therefore, it is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to participate in the biosynthesis of tryptophan and other essential amino acids . Additionally, this compound may affect the metabolism of other biomolecules, such as nucleotides and lipids, through its interactions with specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . The localization of this compound in specific tissues and organs can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles, where they exert their biological effects . The specific localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

7-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-1-2-5-4-6(9(12)13)10-8(5)7/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTALADUQKJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601918
Record name 7-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84639-84-9
Record name 7-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84639-84-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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